molecular formula C12H34Br2N2O2 B1238411 Hexamethonium bromide dihydrate CAS No. 5187-74-6

Hexamethonium bromide dihydrate

Cat. No.: B1238411
CAS No.: 5187-74-6
M. Wt: 398.22 g/mol
InChI Key: FLMOMVBGUCEQEW-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethonium dibromide dihydrate can be synthesized through the quaternization of hexamethylene diamine with methyl bromide. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of hexamethonium dibromide dihydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Hexamethonium dibromide dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It does not readily participate in oxidation or reduction reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quaternary ammonium compounds, where the bromide ions are replaced by other anions .

Scientific Research Applications

Hexamethonium dibromide dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Hexamethonium dibromide dihydrate is unique due to its specific action on autonomic ganglia and its historical significance in the treatment of hypertension. Unlike other ganglionic blockers, it does not cross the blood-brain barrier, limiting its central nervous system effects .

Properties

CAS No.

5187-74-6

Molecular Formula

C12H34Br2N2O2

Molecular Weight

398.22 g/mol

IUPAC Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;dihydrate

InChI

InChI=1S/C12H30N2.2BrH.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

FLMOMVBGUCEQEW-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-]

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.O.O.[Br-].[Br-]

Synonyms

Bitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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